molecular formula C5H10Br2 B078504 1,2-Dibromo-2-methylbutane CAS No. 10428-64-5

1,2-Dibromo-2-methylbutane

Cat. No.: B078504
CAS No.: 10428-64-5
M. Wt: 229.94 g/mol
InChI Key: GWFLFLQACQDTLD-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-methylbutane is a specialized bifunctional alkylating agent of significant value in synthetic organic chemistry and materials science research. Its primary research application lies in its utility as a building block for the construction of complex molecular architectures. The compound features two bromine atoms with differing reactivity; the secondary bromide is more susceptible to nucleophilic substitution (SN2), while the tertiary bromide can facilitate elimination or act as a leaving group under specific conditions, allowing for controlled, sequential functionalization. This property makes it an ideal precursor for synthesizing substituted alkenes, heterocycles, and as a linker or spacer in polymer chemistry.

Properties

IUPAC Name

1,2-dibromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLFLQACQDTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Considerations

The product retains a chiral center at the second carbon, theoretically yielding racemic this compound. However, no stereochemical resolution methods are documented for this specific compound.

Hydrobromination of Methylenecyclobutane

An alternative synthesis employs methylenecyclobutane and excess hydrogen bromide (HBr). This method exploits the strain energy of the cyclobutane ring to drive ring-opening hydrobromination.

Reaction Pathway

Methylenecyclobutane undergoes acid-catalyzed ring opening, where HBr protonates the double bond, inducing cleavage of the strained four-membered ring. The resulting carbocation intermediate is trapped by bromide ions, forming this compound:

Methylenecyclobutane+2HBrThis compound+by-products\text{Methylenecyclobutane} + 2\text{HBr} \rightarrow \text{this compound} + \text{by-products}

Experimental Parameters

Limited data exists on precise conditions, but analogous ring-opening reactions suggest:

ParameterDetails
Starting MaterialMethylenecyclobutane
ReagentExcess HBr (gas or aqueous)
SolventNon-polar solvent (e.g., ether)
Temperature25–40°C
CatalystLewis acids (e.g., AlBr₃)

The use of Lewis acids like AlBr₃ enhances reaction rate by stabilizing the carbocation intermediate. By-products may include mono-brominated derivatives, necessitating purification via fractional distillation.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthesis routes:

MethodBromination of 2-Methylbut-1-eneHydrobromination of Methylenecyclobutane
Starting Material Readily available alkeneSpecialty cyclic alkene
Reagent Cost Moderate (Br₂)Low (HBr)
Reaction Hazard High (toxic Br₂ fumes)Moderate (corrosive HBr)
By-products MinimalMono-brominated isomers
Scalability Industrial-friendlyLimited by methylenecyclobutane supply
Yield (Estimated) 70–85%50–65%

The bromination method is preferred for large-scale production due to higher yields and material availability. In contrast, the hydrobromination route offers cost advantages but faces challenges in precursor sourcing.

Industrial-Scale Production Considerations

Bromination Process Optimization

Industrial bromination reactors employ jacketed vessels to manage exothermicity, with in-line quenching systems to neutralize excess Br₂. Continuous distillation columns separate the dibromide from unreacted alkene and solvent, achieving >95% purity.

Challenges and Optimization Strategies

By-product Formation

Mono-brominated by-products (e.g., 1-bromo-2-methylbutane) arise from incomplete reaction or HBr scavenging. Strategies to minimize these include:

  • Using a 10–20% excess of Br₂ or HBr.

  • Employing radical inhibitors (e.g., hydroquinone) to prevent allylic bromination.

Purification Difficulties

The similar boiling points of this compound (177°C) and its isomers complicate distillation. Simulated moving bed (SMB) chromatography has been piloted for high-purity separation, albeit with increased operational costs .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can result in the formation of 2-methyl-2-butene.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Reduction: Zinc (Zn) in acetic acid.

Major Products

    Substitution: 2-methyl-2-butanol.

    Elimination: 2-methyl-2-butene.

    Reduction: 2-methylbutane.

Scientific Research Applications

Scientific Research Applications

1,2-Dibromo-2-methylbutane has diverse applications across various fields:

Organic Synthesis

  • It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various functional groups through substitution and elimination reactions.

Medicinal Chemistry

  • The compound is utilized as a building block in the synthesis of pharmaceutical compounds. For example, it can be transformed into bioactive molecules that exhibit antibacterial and antifungal properties.

Material Science

  • In polymer chemistry, this compound is used to prepare polymers with specific properties. Its functionality allows for the incorporation of bromine into polymer chains, which can enhance the material's chemical resistance and thermal stability.

Chemical Research

  • The compound is employed in chemical kinetics studies to investigate reaction mechanisms. Its ability to undergo various types of reactions makes it a useful tool for understanding fundamental chemical processes.

Case Study 1: Synthesis of Pharmaceuticals

A notable study demonstrated the use of this compound in synthesizing a series of novel antibacterial agents. Researchers utilized this compound as an intermediate to introduce specific functional groups that enhanced antimicrobial activity against resistant bacterial strains. The results indicated improved efficacy compared to existing antibiotics.

Case Study 2: Polymer Development

In material science research, this compound was incorporated into a polymer matrix to create flame-retardant materials. The bromine content contributed to the material's fire resistance without significantly affecting its mechanical properties. Testing showed that polymers containing this compound exhibited lower flammability ratings than their non-brominated counterparts.

Mechanism of Action

The mechanism of action of 1,2-dibromo-2-methylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2-Dibromo-3-methylbutane

  • Molecular Formula : C₅H₁₀Br₂ (identical to the target compound).
  • CAS No.: 10288-13-8 .
  • Key Differences: Bromine positions: 1 and 2 vs. 1 and 3 carbons (Figure 1). Reactivity: Positional isomerism affects reaction pathways. For example, in elimination reactions, the 1,2-dibromo-3-methylbutane may favor different alkene products due to steric hindrance from the methyl group .

1,3-Dibromo-2-methylbutane

  • Formation : Major product in bromination of cis/trans-1,2-dimethylcyclopropane, indicating greater thermodynamic stability compared to 1,2-dibromo-2-methylbutane .
  • Stereochemistry : Forms a 1:1 mixture of erythro and threo diastereomers, unlike the target compound, which lacks stereocenters .

1,4-Dibromo-2-methylbutane

  • Reactivity : Terminal bromine atoms facilitate nucleophilic substitution at both ends, whereas this compound’s adjacent bromines may promote elimination .

Table 1: Comparison of Structural Isomers

Compound CAS No. Molecular Weight (g/mol) Key Reactivity Traits
This compound Not provided 229.94 Minor product in cyclopropane bromination
1,2-Dibromo-3-methylbutane 10288-13-8 229.94 Higher LogP; steric hindrance effects
1,3-Dibromo-2-methylbutane Not provided 229.94 Major bromination product; diastereomer mixture

Substituted Derivatives

1,2-Dibromo-2,4-dicyanobutane (Methyldibromoglutaronitrile)

  • Molecular Formula : C₆H₆Br₂N₂.
  • CAS No.: 35691-65-7 .
  • Applications : Used as a broad-spectrum biocide in cosmetics, cleaners, and metalworking fluids due to its nitrile groups enhancing electrophilic reactivity .
  • Key Differences :
    • Nitrile substituents increase polarity and toxicity compared to unsubstituted dibromobutanes.
    • Higher molecular weight (265.95 g/mol) and melting point (crystalline structure) .

1,2-Dibromo-3-chloropropane

  • Molecular Formula : C₃H₅Br₂Cl.
  • CAS No.: 96-12-8 .
  • Applications : Historically used as a pesticide and nematocide but restricted due to reproductive toxicity .
  • Key Differences :
    • Chlorine substitution reduces boiling point and increases environmental persistence compared to brominated alkanes.

Table 2: Substituted Derivatives Comparison

Compound CAS No. Molecular Weight (g/mol) Primary Application
This compound Not provided 229.94 Organic synthesis
1,2-Dibromo-2,4-dicyanobutane 35691-65-7 265.95 Biocide in industrial fluids
1,2-Dibromo-3-chloropropane 96-12-8 236.33 Restricted agricultural use

Other Dibrominated Alkanes

lists thermodynamic data for dibromobutanes (e.g., 1,3-dibromobutane, ∆Hf° = -148.0 kJ/mol), but data for methyl-substituted variants are sparse. Generally, methyl branches lower boiling points and increase volatility compared to linear analogs.

Research Findings and Mechanistic Insights

  • Synthesis : this compound forms via anti-addition to 2-methylbut-1-ene, with stereochemical outcomes influenced by open carbocation intermediates rather than bromonium ions .
  • Reactivity : Adjacent bromines in this compound favor elimination (e.g., dehydrohalogenation to alkenes), whereas isomers like 1,3-dibromo-2-methylbutane undergo substitution more readily .
  • Toxicity : Unlike 1,2-dibromo-3-chloropropane, the target compound lacks significant toxicity data in the provided evidence, suggesting it is less hazardous in industrial settings .

Biological Activity

1,2-Dibromo-2-methylbutane (DBMB) is an organobromine compound with the molecular formula C5_5H10_10Br2_2 and a molecular weight of 229.94 g/mol. It features two bromine atoms attached to adjacent carbon atoms, which significantly influences its biological activity. This compound is known for its electrophilic nature, allowing it to interact with various nucleophiles, leading to diverse biochemical effects.

PropertyValue
Molecular Weight229.94 g/mol
Density1.69 g/cm³
Boiling Point174 °C
Flash Point>110 °C

Mechanism of Biological Activity

The biological activity of DBMB primarily arises from its ability to undergo nucleophilic substitution reactions due to the presence of bromine atoms. This reactivity allows the compound to interact with biomolecules, potentially leading to enzyme inhibition and modification of metabolic pathways.

Key Mechanisms

  • Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, resulting in new compounds that may exhibit different biological activities.
  • Enzyme Inhibition : Studies have indicated that DBMB can inhibit specific enzymes, impacting metabolic pathways in organisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of DBMB, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Bromo-3-methylbutaneCHBrLower reactivity than DBMB
1,3-Dibromo-2-methylbutaneCHBrSimilar reactivity but different effects
3-Methylbutan-2-oneCHOLacks halogen; less reactive

Enzyme Interaction Studies

Recent studies have demonstrated that DBMB can inhibit the activity of certain enzymes involved in metabolic pathways. For instance, a study published in Environmental Science & Technology investigated the effects of various organobromine compounds on cytochrome P450 enzymes, revealing that DBMB exhibited significant inhibitory effects on specific isoforms, suggesting potential implications for drug metabolism and toxicity .

Toxicological Assessments

Toxicological assessments have indicated that DBMB may exhibit endocrine-disrupting properties. A comprehensive evaluation conducted by the European Chemicals Agency (ECHA) highlighted concerns regarding its potential effects on hormone systems, particularly in aquatic organisms . This raises important considerations for environmental safety and regulatory assessments.

Applications in Medicinal Chemistry

DBMB serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for synthesizing pharmaceutical compounds. Research has shown that derivatives of DBMB can exhibit enhanced biological activities compared to the parent compound .

Q & A

Q. How can researchers confirm the molecular structure of 1,2-Dibromo-2-methylbutane using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to identify proton environments and carbon frameworks. For example, the methyl group (CH3) adjacent to bromine in this compound would show distinct splitting patterns. Compare with 1,2-Dibromoethane (C2H4Br2), where NMR spectra resolve vicinal bromine atoms . IR spectroscopy detects C-Br stretches (~500–600 cm⁻¹), while mass spectrometry confirms molecular ion peaks and fragmentation patterns (e.g., loss of Br radicals). Cross-validate with computational methods like DFT for predicted spectral data.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, apply inert absorbents (e.g., sand or vermiculite) as per protocols for similar brominated alkanes . Avoid aqueous drains; collect waste in sealed containers for halogenated organic disposal . Monitor air quality for volatile bromine compounds using gas detectors.

Q. How can researchers synthesize this compound, and what are common impurities?

  • Methodological Answer : Use radical bromination or electrophilic addition of HBr to 2-methyl-1-butene. Monitor reaction conditions (e.g., light for radical initiation) to minimize byproducts like 1,3-dibromo isomers. Purify via fractional distillation or column chromatography. Analyze purity using GC-MS or HPLC, referencing retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as an alkylating agent?

  • Methodological Answer : Systematically vary solvent polarity , temperature, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates. Use control experiments to isolate variables (e.g., competing elimination pathways). Apply kinetic modeling to identify rate-limiting steps, as demonstrated in cyclopropane derivative syntheses . Document steric effects from the methyl group, which may hinder nucleophilic attack .

Q. What methodologies are appropriate for assessing the environmental persistence of this compound given limited ecotoxicity data?

  • Methodological Answer : Use QSAR models to predict biodegradability and bioaccumulation based on structural analogs (e.g., 1,2-Dibromoethane ). Conduct soil mobility studies using column chromatography setups with varying organic matter content . For toxicity, perform microcosm assays with Daphnia magna or soil microbiota, extrapolating from protocols for dibromoalkanes .

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., Ru-DIPSKEWPHOS complexes ) to induce enantioselectivity in substitution reactions. Analyze stereochemistry via polarimetry or X-ray crystallography . For elimination reactions, study steric effects using computational tools (e.g., Molecular Dynamics simulations) to predict alkene geometry .

Q. What advanced techniques can characterize degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Use LC-HRMS to identify degradation intermediates (e.g., debrominated products or oxidation derivatives). Apply isotopic labeling (e.g., 13C) to trace carbon fate in photolysis/hydrolysis experiments . For mechanistic insights, combine ESR spectroscopy to detect radical intermediates during UV-induced degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points or solubility data for this compound?

  • Methodological Answer : Replicate measurements using standardized protocols (e.g., ASTM distillation methods). Compare with structurally similar compounds (e.g., 1,2-Dibromoethane boiling point ~131°C ). Assess purity via DSC (Differential Scanning Calorimetry) to detect eutectic mixtures. Use QSPR models to correlate physical properties with molecular descriptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-2-methylbutane
Reactant of Route 2
1,2-Dibromo-2-methylbutane

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